Decursinol Decursinol Decursinol is an organic heterotricyclic compound that is 7,8-dihydro-2H,6H-pyrano[3,2-g]chromen-2-one substituted by a beta-hydroxy group at position 7 and two methyl groups at position 8. It is isolated from the roots of Angelica gigas and has been found to possess significant inhibitory activity against acetylcholinesterase enzyme (EC 3.1.1.7). It has a role as an EC 3.1.1.7 (acetylcholinesterase) inhibitor, an antineoplastic agent, an analgesic and a metabolite. It is an organic heterotricyclic compound, a delta-lactone, a secondary alcohol and a cyclic ether.
Decursinol is a natural product found in Angelica gigas, Phlojodicarpus villosus, and other organisms with data available.
Brand Name: Vulcanchem
CAS No.: 23458-02-8
VCID: VC0525513
InChI: InChI=1S/C14H14O4/c1-14(2)12(15)6-9-5-8-3-4-13(16)17-10(8)7-11(9)18-14/h3-5,7,12,15H,6H2,1-2H3/t12-/m0/s1
SMILES: CC1(C(CC2=C(O1)C=C3C(=C2)C=CC(=O)O3)O)C
Molecular Formula: C14H14O4
Molecular Weight: 246.26 g/mol

Decursinol

CAS No.: 23458-02-8

Cat. No.: VC0525513

Molecular Formula: C14H14O4

Molecular Weight: 246.26 g/mol

Purity: >98% (or refer to the Certificate of Analysis)

* For research use only. Not for human or veterinary use.

Decursinol - 23458-02-8

Specification

CAS No. 23458-02-8
Molecular Formula C14H14O4
Molecular Weight 246.26 g/mol
IUPAC Name (3S)-3-hydroxy-2,2-dimethyl-3,4-dihydropyrano[3,2-g]chromen-8-one
Standard InChI InChI=1S/C14H14O4/c1-14(2)12(15)6-9-5-8-3-4-13(16)17-10(8)7-11(9)18-14/h3-5,7,12,15H,6H2,1-2H3/t12-/m0/s1
Standard InChI Key BGXFQDFSVDZUIW-LBPRGKRZSA-N
Isomeric SMILES CC1([C@H](CC2=C(O1)C=C3C(=C2)C=CC(=O)O3)O)C
SMILES CC1(C(CC2=C(O1)C=C3C(=C2)C=CC(=O)O3)O)C
Canonical SMILES CC1(C(CC2=C(O1)C=C3C(=C2)C=CC(=O)O3)O)C
Appearance Solid powder

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

Decursinol belongs to the pyranocoumarin class, featuring a 7,8-dihydro-2H,6H-pyrano[3,2-g]chromen-2-one backbone substituted with a β-hydroxy group at position 7 and two methyl groups at position 8 . Its IUPAC name, (3S)-3-hydroxy-2,2-dimethyl-3,4-dihydropyrano[3,2-g]chromen-8-one, reflects its stereospecific configuration, critical for bioactivity .

Table 1: Key Physicochemical Properties of Decursinol

PropertyValueSource
Melting Point178°C
Boiling Point433.6±45.0°C (Predicted)
Density1.293±0.06 g/cm³
Solubility (DMF)30 mg/mL
pKa13.87±0.40
LogP (Octanol-Water)2.45

The compound exhibits limited aqueous solubility but dissolves well in polar aprotic solvents like dimethylformamide (DMF) and dimethyl sulfoxide (DMSO) . Its stability in hepatic microsomes and plasma protein binding affinity (9–18% in humans) influence pharmacokinetic behavior .

Biosynthesis and Natural Sources

Decursinol is biosynthesized in Angelica gigas via the coumarin pathway:

  • Phenylalanine → Cinnamic Acid: Catalyzed by phenylalanine ammonia lyase.

  • Umbelliferone Formation: Hydroxylation and cyclization yield the coumarin core.

  • Prenylation: Addition of isopentenyl pyrophosphate forms 7-demethylsuberosin.

  • Oxidative Ring Closure: Cytochrome P450 enzymes generate decursinol .

The compound also occurs in Phlojodicarpus villosus and Angelica glauca, though A. gigas remains the primary commercial source .

Pharmacological Activities

Anticancer Mechanisms

Decursinol inhibits tumor growth through multimodal mechanisms:

Apoptosis Induction

  • Hippo/YAP Pathway Suppression: In hepatocellular carcinoma xenografts, Decursinol (20 mg/kg/day) reduced tumor volume by 58% by downregulating YAP1 expression .

  • CXCR7 Modulation: Gastric cancer models showed 40% reduction in metastasis via CXCR7 downregulation .

Anti-Angiogenesis

  • VEGFR-2 Inhibition: At 10 mg/kg, Decursinol suppressed VEGF-induced endothelial cell proliferation by blocking ERK/JNK phosphorylation (IC₅₀: 12.3 μM) .

  • Retinopathy Models: Reduced blood-retinal barrier breakdown by 67% in oxygen-induced retinopathy .

Table 2: In Vivo Antitumor Efficacy of Decursinol

Cancer TypeModel SystemDose (mg/kg)Tumor SuppressionMechanismSource
GastricNude Mice Xenograft5062%CTSC Inhibition
HepatocellularNude Mice2058%Hippo/YAP Pathway
CervicalRodent Xenograft3049%Apoptosis Induction

Neuroprotective Effects

  • Acetylcholinesterase Inhibition: IC₅₀ of 8.7 μM in rat hippocampal extracts, surpassing galantamine .

  • Cognitive Enhancement: Improved Morris water maze performance in scopolamine-induced amnesia models (50 mg/kg; p < 0.01) .

Analgesic and Anti-Inflammatory Actions

  • Thermal Antinociception: ED₅₀ values of 34.2 mg/kg (hot plate) and 41.6 mg/kg (tail-flick) in murine models .

  • Chemotherapy-Induced Neuropathy: Reversed mechanical allodynia by 73% in cisplatin-treated mice (50 mg/kg; p < 0.001) .

  • Formalin Test: Reduced late-phase licking duration by 65% (200 mg/kg) .

Pharmacokinetic Profile

Absorption and Metabolism

  • First-Pass Metabolism: Hepatic conversion of decursin to decursinol (t₁/₂: 0.05 h) .

  • Metabolites: Four hydroxylated derivatives identified in human liver microsomes (m/z 263.0912–263.0920) .

Table 3: Pharmacokinetic Parameters in Rats

ParameterIntravenous (10 mg/kg)Oral (50 mg/kg)
Cₘₐₓ (μg/mL)12.4 ± 1.28.9 ± 0.8
Tₘₐₓ (h)0.30.7
Bioavailability100%45%
Protein Binding74–91%82–89%

Enterohepatic recirculation accounts for 22% of total excretion, with fecal elimination predominating (68%) .

Comparative Analysis with Structural Analogues

Decursinol vs. Decursinol Angelate

ParameterDecursinolDecursinol Angelate
Anticancer PotencyModerate (IC₅₀: 25 μM)High (IC₅₀: 12 μM)
Bioavailability45%32%
VEGFR-2 Inhibition48% at 10 μM82% at 10 μM

The angelate ester moiety enhances lipophilicity and target affinity but reduces oral absorption .

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